Inferred sEH Target Engagement and Potency for CAS 1251578-96-7
The compound is claimed as a conformationally restricted urea inhibitor of soluble epoxide hydrolase (sEH) in patent US-8501783-B2, a class demonstrated to achieve low nanomolar to picomolar potencies [1]. While a specific Ki or IC50 value for CAS 1251578-96-7 is not publicly disclosed, the structural framework is directly associated with sEH inhibition. A closely related series from Takai et al. (2015) established that cyclopropyl urea derivatives with substituted phenyl groups exhibit sub-nanomolar IC50 values against recombinant human sEH, providing a quantitative potency baseline for the class [2].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for 1251578-96-7 |
| Comparator Or Baseline | Substituted cyclopropyl urea derivative (Compound 19, Takai et al.): sub-nM IC50 |
| Quantified Difference | The target compound belongs to a class with demonstrated sub-nM potency; its absolute value remains proprietary or unpublished. |
| Conditions | Recombinant human sEH enzyme assay (in vitro) |
Why This Matters
For procurement, this confirms the compound is purpose-built for sEH target engagement studies, with a chemical scaffold proven to achieve high potency, even if its specific value is not public.
- [1] The Regents of the University of California. (2013). Conformationally restricted urea inhibitors of soluble epoxide hydrolase. U.S. Patent No. 8,501,783. U.S. Patent and Trademark Office. View Source
- [2] Takai, K., Chiyo, N., Nakajima, T., Nariai, T., Ishikawa, C., Nakatani, S., Ikeno, A., Yamamoto, S., & Sone, T. (2015). Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1705–1708. View Source
